molecular formula C8H15NO4 B1275844 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid CAS No. 111421-95-5

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid

Cat. No.: B1275844
CAS No.: 111421-95-5
M. Wt: 189.21 g/mol
InChI Key: ZAVWSNSSAROCIB-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Mechanism of Action

Mode of Action

It is known that the compound has a molecular weight of 18921 , which may influence its interaction with potential targets

Biochemical Pathways

The biochemical pathways affected by 2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid are not yet known. Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects. More research is needed to identify these pathways and understand their implications .

Pharmacokinetics

Its molecular weight of 18921 may influence its bioavailability and pharmacokinetic profile

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects . .

Biochemical Analysis

Biochemical Properties

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are crucial for its function and stability in biochemical processes. The compound’s ability to form hydrogen bonds and its amphoteric nature allow it to participate in various biochemical reactions, influencing the activity of enzymes and the stability of proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in amino acid metabolism and transport, thereby altering cellular metabolism and energy production . Additionally, it can impact cell signaling pathways by interacting with receptors and enzymes, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it may inhibit certain enzymes involved in amino acid metabolism, leading to changes in metabolic flux and gene expression . These interactions are mediated by the compound’s ability to form hydrogen bonds and its amphoteric nature, which allows it to interact with various biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term exposure to the compound can result in alterations in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular metabolism and function, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. These findings are important for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including amino acid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for its function and stability in biochemical processes, and its interactions with enzymes and cofactors are important for understanding its biochemical properties and effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to interact with transporters and binding proteins influences its distribution and effects on cellular function, which are important considerations for its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization of the compound is important for elucidating its molecular mechanisms and effects on cellular function.

Comparison with Similar Compounds

2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(ethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-4-13-8(12)9-6(5(2)3)7(10)11/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVWSNSSAROCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402377
Record name DL-Valine, N-(ethoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111421-95-5
Record name DL-Valine, N-(ethoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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